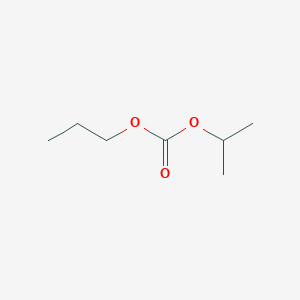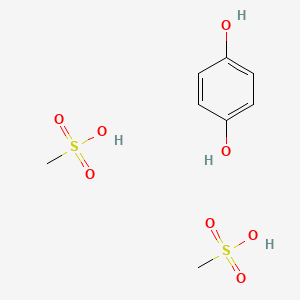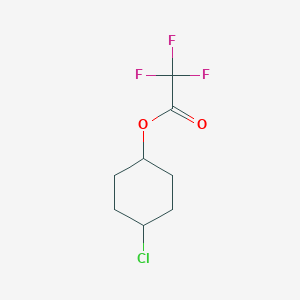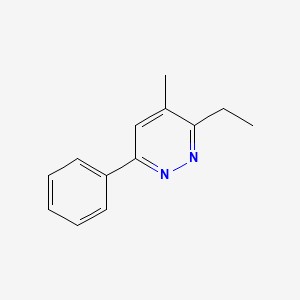![molecular formula C13H10S2 B14292837 (Dibenzo[b,d]thiophen-2-yl)methanethiol CAS No. 113525-32-9](/img/structure/B14292837.png)
(Dibenzo[b,d]thiophen-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibenzo[b,d]thiophen-2-yl)methanethiol is an organic compound that belongs to the class of dibenzothiophenes This compound is characterized by a thiophene ring fused with two benzene rings and a methanethiol group attached to the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]thiophen-2-yl)methanethiol typically involves the following steps:
Formation of Dibenzothiophene: The initial step involves the formation of dibenzothiophene through a cyclization reaction of biphenyl-2-thiol.
Introduction of Methanethiol Group: The methanethiol group is introduced at the second position of the thiophene ring using a substitution reaction. This can be achieved by reacting dibenzothiophene with a suitable thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Dibenzo[b,d]thiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
(Dibenzo[b,d]thiophen-2-yl)methanethiol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (Dibenzo[b,d]thiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: Lacks the methanethiol group but shares the core structure.
Dibenzo[b,d]furan: Contains an oxygen atom instead of sulfur in the thiophene ring.
Dibenzo[b,d]thiophen-4-yl)methanethiol: Similar structure with the methanethiol group at a different position.
Uniqueness
(Dibenzo[b,d]thiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group at the second position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This unique positioning allows for specific interactions and reactions that are not observed in similar compounds.
Properties
CAS No. |
113525-32-9 |
|---|---|
Molecular Formula |
C13H10S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
dibenzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C13H10S2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 |
InChI Key |
YDJSLEHRZODJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


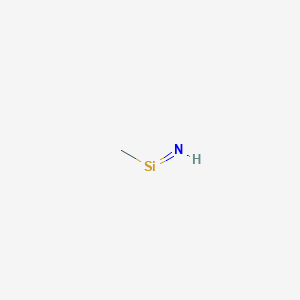

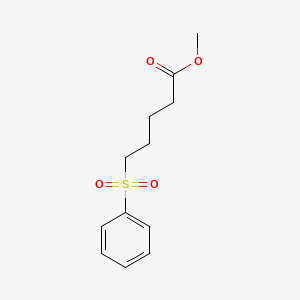
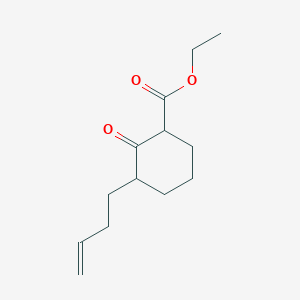
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)

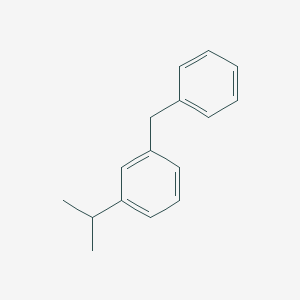
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)

